molecular formula C12H16FNO B1358816 3-[(3-Fluorophenoxy)methyl]piperidine CAS No. 405090-68-8

3-[(3-Fluorophenoxy)methyl]piperidine

Cat. No. B1358816
CAS RN: 405090-68-8
M. Wt: 209.26 g/mol
InChI Key: DFSSBGQXURBSLS-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenoxy)methyl]piperidine, also known as FPMPP, is a chemical compound that has been the subject of research due to its unique physical and chemical properties. It is a useful research chemical and is used as a building block in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular formula of this compound is C12H16FNO . Its molecular weight is 209.26 g/mol. The structure includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 209.26 g/mol, and its empirical formula is C12H16FNO .

Scientific Research Applications

Pharmacological Effects

Paroxetine, a derivative related to 3-[(3-Fluorophenoxy)methyl]piperidine, is extensively documented for its selective serotonin reuptake inhibition, highlighting its relevance in the treatment of various anxiety disorders and depression. The paper delves into the physicochemical properties, spectroscopic data, stability, preparation methods, and chromatographic analysis of Paroxetine, presenting a comprehensive review of its pharmacological effects and associated pharmacokinetics (Germann et al., 2013).

Structural and Binding Studies

Research has explored the synthesis and biological evaluations of various isomers of 3-(4-fluorophenyl)-2-[[3,4-(methylenedioxy)phenoxy]methyl]nortropane, highlighting the importance of stereochemistry in ligand affinity for serotonin transporter binding sites. This study is crucial in understanding the molecular configurations and their impact on binding efficacy (Keverline-Frantz et al., 1998).

Antidepressant Potential

The derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine, similar in structure to this compound, have been synthesized and evaluated as potential antidepressant agents. This study provides insights into the antidepressant properties of these compounds, comparing them with the drug viloxazine and examining their anticonvulsant activity and toxicity (Balsamo et al., 1987).

Antioxidant Properties

Research has identified certain analogues of N-methyl-N-¿1-[3-(4-fluorophenoxy)-2-hydroxy-propyl]-piperidin+ ++-4-yl¿ benzothiazol-2-amine as potent inhibitors of lipid peroxidation, demonstrating the antioxidant properties of the naphthylaminopiperidine moiety. This study contributes to understanding the role of this compound derivatives in inhibiting oxidative stress (Domány et al., 1996).

Structural Characterization

The synthesis and structural characterization of biologically active derivatives of 1,2,4 triazoles, related to this compound, have been explored. The study highlights the presence of various intermolecular interactions in the crystalline solid, providing insights into molecular packing and interaction analysis through computational procedures (Shukla et al., 2017).

Future Directions

3-[(3-Fluorophenoxy)methyl]piperidine is a specialty product for proteomics research . Its unique physical and chemical properties, as well as its potential applications in various fields of research and industry, make it a subject of interest for future studies.

properties

IUPAC Name

3-[(3-fluorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1,4-5,7,10,14H,2-3,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSSBGQXURBSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640776
Record name 3-[(3-Fluorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405090-68-8
Record name 3-[(3-Fluorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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